7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
描述
属性
IUPAC Name |
11-[3-(trifluoromethoxy)phenyl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5O2/c16-15(17,18)25-10-3-1-2-9(6-10)22-5-4-12-11(13(22)24)7-19-14-20-8-21-23(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIULOKRHCICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-[3-(Trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C17H12F3N5O3
- Molecular Weight: 391.30 g/mol
- CAS Number: Not specified in the sources but can be derived from the molecular structure.
The compound features a triazolo-pyrimidine core structure that is commonly associated with various pharmacological activities.
Anticancer Activity
Research has demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit potent anticancer properties. For instance, a related compound showed significant antiproliferative activity against several human cancer cell lines (MGC-803, HCT-116, and MCF-7), with IC50 values indicating effective growth inhibition at low concentrations (9.47 μM for MGC-803) . The mechanism involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival.
Antimicrobial Properties
Triazolo-pyrimidine derivatives have also been evaluated for their antimicrobial activities. Studies indicate that certain compounds within this class exhibit antibacterial and antifungal effects, although specific data on 7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one itself is limited. The structural features contribute to their interaction with microbial targets .
Anti-inflammatory Effects
Inflammation-related pathways have been targeted by triazolo-pyrimidine derivatives. Some compounds have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Study 1: Antiproliferative Activity
In a study focusing on the biological evaluation of triazolo-pyrimidine derivatives, a compound structurally similar to 7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one was tested for its antiproliferative effects against various cancer cell lines. The results indicated that the compound induced apoptosis and cell cycle arrest in the G2/M phase in MGC-803 cells .
| Cell Line | IC50 (μM) |
|---|---|
| MGC-803 | 9.47 |
| HCT-116 | 9.58 |
| MCF-7 | 13.1 |
Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound could inhibit key signaling pathways associated with tumor growth and survival. The inhibition of ERK signaling was particularly noted as a critical factor in its anticancer efficacy .
科学研究应用
Anticancer Properties
Research has indicated that compounds similar to 7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer activity. A study demonstrated that derivatives of pyrido[3,4-e][1,2,4]triazolo compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression. Inhibitors of this pathway are of great interest for developing anti-inflammatory and anticancer therapies .
Neurological Disorders
Recent studies suggest that derivatives of this compound may serve as selective phosphodiesterase (PDE) inhibitors. PDE inhibitors are promising candidates for treating neurological disorders such as schizophrenia and depression due to their ability to enhance neurotransmitter signaling .
Antimicrobial Activity
Emerging research indicates that compounds within this class possess antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro | Potential use in targeted cancer therapies |
| PDE Inhibition | Effective in enhancing neurotransmitter levels in animal models | Possible treatment for cognitive disorders |
| Antimicrobial Testing | Showed activity against resistant bacterial strains | Development of new antimicrobial agents |
相似化合物的比较
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Comparative Analysis
Substituent Position and Electronic Effects
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The 3-(trifluoromethoxy)phenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the 4-methoxyphenyl analog . This may enhance membrane permeability and resistance to oxidative metabolism.
- Positional Isomerism (3- vs.
Functional Group Impact on Physicochemical Properties
- Hydroxyl vs. Trifluoromethoxy: The 2-hydroxyphenyl analog () has a lower molecular weight (319.12) and a higher melting point (184°C), attributed to hydrogen bonding via the -OH group. In contrast, the trifluoromethoxy group’s bulkiness may reduce crystallinity and melting point in the target compound.
- Aminoalkyl Side Chains: The dimethylaminopropyl substituent in ’s compound introduces basicity, likely improving aqueous solubility at physiological pH compared to the target compound’s neutral -OCF₃ group .
常见问题
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | H₂SO₄, triazole derivative | EtOH | 80–90 | 60–75 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 100–110 | 45–60 |
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -58 to -62 ppm .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 2 ppm) .
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies to validate proposed mechanisms (e.g., cyclization vs. competing side reactions) .
- Molecular Dynamics (MD) Simulations : Predict solvent effects and intermediate stability under varying conditions (e.g., DMF vs. THF) .
- Docking Studies : If biological activity data conflicts, model interactions with target proteins (e.g., kinase binding pockets) to explain structure-activity relationships .
Q. Example Workflow :
Optimize reactant geometries using Gaussian 12.
Simulate transition states with an implicit solvent model.
Compare activation energies to experimental kinetic data .
Advanced: How can researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Binding Affinity Reassessment : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct interactions with targets (e.g., kinases) under standardized buffer conditions .
- Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy) to isolate functional group contributions .
- Meta-Analysis : Normalize data across studies using metrics like pIC₅₀ or Ki values and apply statistical tools (e.g., ANOVA) to identify outliers .
Q. Table 2: Example Comparative Bioactivity Data
| Derivative | Target Enzyme IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Trifluoromethoxy | 12 ± 3 | Fluorescence | |
| Methoxy | 45 ± 8 | Radioisotope |
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to enhance solubility without denaturing proteins .
- Nanoparticle Encapsulation : Polycaprolactone (PCL) or liposomal formulations improve bioavailability in cell-based assays .
- pH Adjustment : For ionizable groups, prepare buffers near the compound’s pKa (e.g., phosphate buffer at pH 7.4) .
Q. Key Parameters :
- LogP (predicted): ~3.2 (indicates moderate hydrophobicity) .
- Solubility in PBS: <10 µM (necessitates formulation optimization) .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as PdCl₂(dppf) or Ni catalysts, to improve cross-coupling efficiency .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate the product from side reactions .
- Moisture Control : Ensure anhydrous conditions via molecular sieves or rigorous solvent drying (e.g., THF over Na/benzophenone) .
Advanced: What in silico tools predict metabolic stability of this compound?
Methodological Answer:
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., triazole ring oxidation) .
- Metabolite Identification : Combine molecular docking with metabolic pathway databases (e.g., MetaSite) to simulate Phase I/II transformations .
- Toxicity Profiling : Apply QSAR models to assess hepatotoxicity risks from reactive intermediates .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles due to potential irritant properties (inferred from analogs in ).
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders or solvents .
- Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
